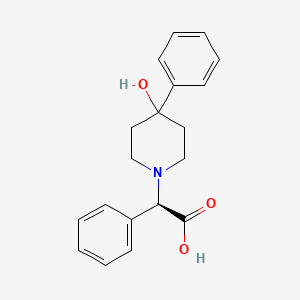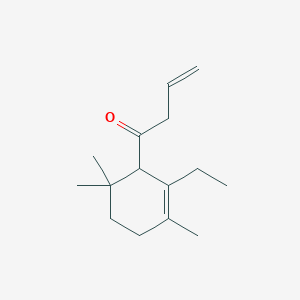
N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide
Overview
Description
N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide is an organic compound with a heterocyclic structure containing nitrogen and oxygen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of high-energy materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Used in the development of pharmaceuticals and high-energy materials.
1,2,5-Oxadiazole (Furazan): Utilized in energetic materials and as a pharmaceutical intermediate.
Uniqueness
N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide stands out due to its unique combination of nitrogen and oxygen atoms in the heterocyclic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2,1,3-benzoxadiazole-5-carboxamide |
InChI |
InChI=1S/C9H9N3O3/c1-12(14-2)9(13)6-3-4-7-8(5-6)11-15-10-7/h3-5H,1-2H3 |
InChI Key |
OKGLKHSQLFEZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC2=NON=C2C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
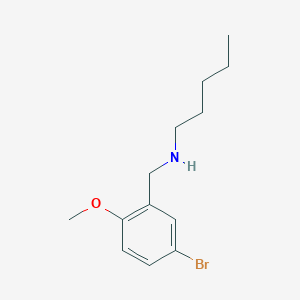
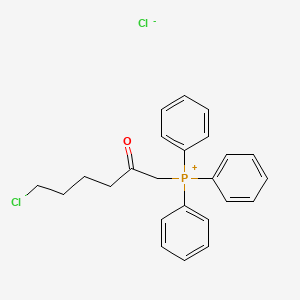

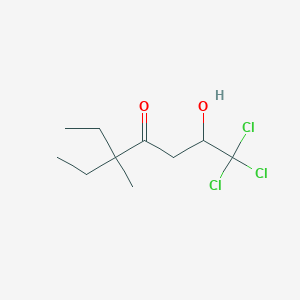
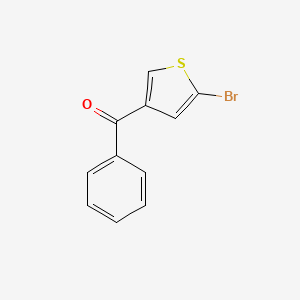
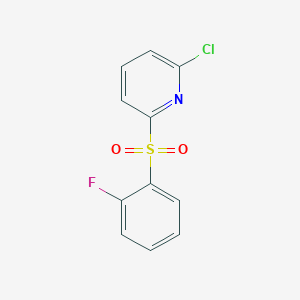
![3-Hydrazino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B8466841.png)

![4-[(4-Bromophenyl) ethynyl] phenyl methyl ether](/img/structure/B8466851.png)
![2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine](/img/structure/B8466853.png)
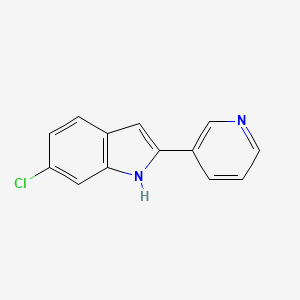
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine](/img/structure/B8466885.png)
